molecular formula C19H17NO2 B1392058 4-(4-Propoxybenzoyl)isoquinoline CAS No. 1187166-96-6

4-(4-Propoxybenzoyl)isoquinoline

Cat. No. B1392058
M. Wt: 291.3 g/mol
InChI Key: RAHWDSZBOYJXLQ-UHFFFAOYSA-N
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Description

4-(4-Propoxybenzoyl)isoquinoline is a heterotetracyclic compound that combines fused benzimidazole and isoquinoline moieties (Figure 1). Its structural features exhibit broad and multifaceted biological activity . The compound’s name suggests a benzoyl group attached to the isoquinoline ring via a propoxy linker.


Synthesis Analysis

The synthesis of 4-(4-Propoxybenzoyl)isoquinoline involves intricate steps. Recent research has focused on developing efficient protocols for its preparation. Notably, the ortho regioselectivity in the hydroamination of bromoacetylene with benzimidazole plays a crucial role in constructing the isoquinoline-fused benzimidazole ring system .


Molecular Structure Analysis

The compound’s molecular structure consists of an isoquinoline core fused with a benzimidazole moiety. Crystallographically characterized reaction products reveal the precise arrangement of atoms within the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of isoquinoline derivatives, closely related to 4-(4-Propoxybenzoyl)isoquinoline, has been explored through various methods. For example, Chang et al. (2010) reported the synthesis of diarylhexahydrobenzo[f]isoquinoline, achieved by the treatment of boron trifluoride etherate, involving ring contraction, chain elongation, and intramolecular electrophilic cyclization (Chang et al., 2010). Similarly, Ghorai et al. (2003) discussed the synthesis of isoquinolines using a process involving isobenzofuran followed by an intramolecular Diels-Alder reaction (Ghorai et al., 2003).

  • Chemical Reactions and Properties : The chemical properties and reactions of related compounds have been studied. Mikhailovskii and Vakhrin (2002) showed that 4-chloromethyl-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline, a compound with similar structural features, exhibits properties of an enamine and reacts with various nucleophiles (Mikhailovskii & Vakhrin, 2002).

Applications in Material Science

  • Supramolecular Liquid Crystals : Lin et al. (1999) explored the use of isoquinoline derivatives in creating novel mesogenic supramolecules, leading to the first isoquinoline-based supramolecular liquid crystals (Lin et al., 1999).

Pharmacological and Biological Activity

  • Antitumor and Antiviral Activities : Several studies have investigated the antitumor and antiviral potential of isoquinoline derivatives. For instance, Houlihan et al. (1995) reported on the antitumor activity of certain isoquinoline compounds (Houlihan et al., 1995). Additionally, An' et al. (2001) isolated a pyrroloisoquinoline alkaloid from Cynanchum komarovii, demonstrating antiviral activities against tobacco mosaic virus (An' et al., 2001).

properties

IUPAC Name

isoquinolin-4-yl-(4-propoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-2-11-22-16-9-7-14(8-10-16)19(21)18-13-20-12-15-5-3-4-6-17(15)18/h3-10,12-13H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHWDSZBOYJXLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270023
Record name 4-Isoquinolinyl(4-propoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Propoxybenzoyl)isoquinoline

CAS RN

1187166-96-6
Record name 4-Isoquinolinyl(4-propoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoquinolinyl(4-propoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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